molecular formula C28H32N2O6S B2540985 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate CAS No. 1223371-02-5

1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate

Cat. No.: B2540985
CAS No.: 1223371-02-5
M. Wt: 524.63
InChI Key: LXCWKZCJNWGDFP-UHFFFAOYSA-N
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Description

This compound is a sulfonated indolium derivative featuring a carboxypentyl chain and an N-phenylacetamido-substituted dienyl group. Its structure combines a benzo[e]indole core with sulfonate and carboxy functional groups, enhancing water solubility and enabling applications in bioimaging or molecular probes . The extended π-conjugation from the dienyl moiety contributes to strong absorption in the visible/near-infrared (NIR) range, typical of cyanine dyes like Cy5.5 derivatives .

Properties

IUPAC Name

2-[(1E,3E)-4-(N-acetylanilino)buta-1,3-dienyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6S/c1-21(31)29(22-12-6-4-7-13-22)18-11-9-14-26-28(2,3)24-20-23(37(34,35)36)16-17-25(24)30(26)19-10-5-8-15-27(32)33/h4,6-7,9,11-14,16-18,20H,5,8,10,15,19H2,1-3H3,(H-,32,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCWKZCJNWGDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(/C=C/C=C/C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several sulfonated indolium dyes, but key differences include:

Compound Functional Groups Molecular Weight Key Structural Features
Target Compound Carboxypentyl, N-phenylacetamido-dienyl, sulfonate 704.93 (calc.) 1,3-dienyl linker with N-phenylacetamido substitution; single sulfonate at indol-5-position
Cy5.5 Acid () Carboxypentyl, pentadienyl linker, sulfonate 704.93 Symmetric pentadienyl bridge; dual sulfonate groups at indol-5 and butanesulfonate positions
Compound (ii) in Carboxypentyl, N-phenylacetamido-dienyl, sulfonate 574.21 Shorter chain; sulfonate at indol-7-position (vs. 5-position in target)
3-(2-...sulfonate () Methacryloyloxyethyl, pyridin-2-yl, dual sulfonate N/A Asymmetric structure with pyridinyl and methacrylate groups; dual sulfonates

Key Observations :

  • The target compound’s N-phenylacetamido-dienyl group distinguishes it from Cy5.5 derivatives, which typically use symmetric pentadienyl linkers .
  • The sulfonate position (indol-5 vs. indol-7) affects solubility and aggregation tendencies .
Spectroscopic and Analytical Data

Mass Spectrometry :

  • The target compound’s molecular weight (~704.93) aligns with Cy5.5 derivatives , while the compound in shows a lower mass (574.21) due to a truncated structure .
  • LC-MS : The compound in exhibits a [M-H]⁻ peak at m/z 573.32, confirming successful synthesis .

NMR Analysis :

  • highlights that chemical shift differences in regions A (δ 29–36) and B (δ 39–44) correlate with substituent changes. For the target compound, the N-phenylacetamido group would induce distinct shifts in these regions compared to Cy5.5’s symmetric linker .
Physicochemical and Functional Properties
Property Target Compound Cy5.5 Acid () Compound (ii) ()
Water Solubility High (sulfonate and carboxy groups) Very high (dual sulfonates) Moderate (single sulfonate)
Photostability Likely high (rigid dienyl structure) High (typical for cyanine dyes) Not reported
Bioapplications Potential NIR imaging agent Used in vivo imaging Limited data; may require further functionalization

Key Insight : The N-phenylacetamido group in the target compound could improve target-binding specificity compared to unmodified cyanine dyes .

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